molecular formula C10H16ClNO2 B2902091 2-(4-Methoxyphenoxy)propan-1-amine hydrochloride CAS No. 1352305-22-6

2-(4-Methoxyphenoxy)propan-1-amine hydrochloride

Cat. No. B2902091
CAS RN: 1352305-22-6
M. Wt: 217.69
InChI Key: HNMRLHIBLWFPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Methoxyphenoxy)propan-1-amine” is a chemical compound with the CAS Number: 93750-30-2 . It has a molecular weight of 181.23 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-methoxyphenoxy)-1-propanamine . The InChI code is 1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-(4-methoxyphenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-8(7-11)13-10-5-3-9(12-2)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMRLHIBLWFPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)propan-1-amine hydrochloride

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